Imiclopazine

Descripción

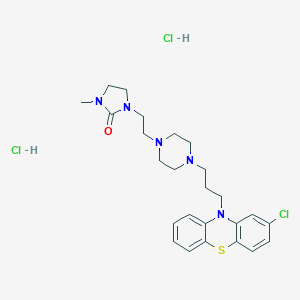

Structure

3D Structure

Propiedades

IUPAC Name |

1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDYNPAUUKDNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7414-95-1 (di-hydrochloride) | |

| Record name | Imiclopazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60864024 | |

| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7224-08-0, 7414-95-1 | |

| Record name | 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7224-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiclopazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chorimpiphenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMICLOPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Imiclopazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Imiclopazine, a phenothiazine derivative. The synthesis is presented in a modular fashion, detailing the preparation of the core 2-chlorophenothiazine nucleus, the synthesis of the intricate piperazine side-chain, and the final condensation to yield the active pharmaceutical ingredient. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of related compounds.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three key stages:

-

Synthesis of the 2-Chlorophenothiazine Core: This involves the cyclization of a substituted diphenylamine to form the characteristic tricyclic phenothiazine ring system.

-

Synthesis of the Piperazine Side-Chain: This multi-step process constructs the 1-(3-chloropropyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine intermediate.

-

Final Alkylation: The final step involves the N-alkylation of the 2-chlorophenothiazine core with the prepared piperazine side-chain to furnish this compound.

The following diagram illustrates the overall synthetic workflow.

Caption: Overall synthetic pathway for this compound.

Stage 1: Synthesis of 2-Chlorophenothiazine

The synthesis of the 2-chlorophenothiazine core is a critical first stage. A common and efficient method involves a two-step process starting from 2-(3-chlorophenyl)amino benzoic acid[1].

Experimental Protocol

Step 1: Synthesis of m-chloro diphenylamine

-

Reaction Setup: In a reaction vessel, 2-(3-chlorophenyl)amino benzoic acid is mixed with a catalytic amount of iron powder.

-

Decarboxylation: The mixture is heated to a temperature of 160-180°C to induce decarboxylation.

-

Work-up: The reaction progress is monitored until the cessation of gas evolution. The resulting m-chloro diphenylamine is then purified.

Step 2: Synthesis of 2-Chlorophenothiazine

-

Reaction Setup: The crude m-chloro diphenylamine is placed in a cyclization vessel with sulfur and a catalytic amount of iodine.

-

Cyclization: The mixture is heated to 110-150°C. The reaction produces hydrogen sulfide gas, which should be appropriately scrubbed.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the 2-chlorophenothiazine product is isolated and purified by crystallization.

Quantitative Data

| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Molar Yield (%) | Purity (%) | Reference |

| Decarboxylation | 2-(3-chlorophenyl)amino benzoic acid | Iron | 160-180 | >70 (overall) | >99.7 | [1] |

| Cyclization | m-chloro diphenylamine, Sulfur | Iodine | 110-150 | >70 (overall) | >99.7 | [1] |

Stage 2: Synthesis of the Piperazine Side-Chain

The synthesis of the key intermediate, 1-(3-chloropropyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine, is accomplished in two sequential alkylation steps.

Experimental Protocol

Step 1: Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine

-

Reaction Setup: Piperazine monohydrochloride is reacted with 2-(2-chloroethoxy)ethanol in a suitable solvent (e.g., water, ethanol, or methanol)[2][3].

-

Alkylation: The reaction mixture is heated to a temperature between 40-120°C for 2-8 hours[2][3].

-

Work-up and Purification: After the reaction, piperazine dihydrochloride is recovered by filtration. The filtrate is then concentrated, and the crude product is purified by vacuum distillation to yield high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine[2][3][4]. An alternative route starting from diethanolamine has also been described[5].

Step 2: Synthesis of 1-(3-chloropropyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine

-

Reaction Setup: 1-[2-(2-hydroxyethoxy)ethyl]piperazine is reacted with 1-bromo-3-chloropropane.

-

Alkylation: This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

-

Work-up and Purification: The product is isolated and purified using standard techniques such as extraction and distillation.

Quantitative Data

| Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine | Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol | Water | 78 | 6.5 | High | High | [2] |

| Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol | Ethanol | 40 | 2 | High | High | [2] | |

| Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol | Methanol | 80 | 5.5 | High | High | [2] |

Stage 3: Final Alkylation to this compound

The final step in the synthesis of this compound is the coupling of the phenothiazine core with the piperazine side-chain.

Experimental Workflow

Caption: General workflow for the final alkylation step.

Experimental Protocol

-

Reaction Setup: 2-Chlorophenothiazine and 1-(3-chloropropyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine are dissolved in a high-boiling inert solvent such as xylene or toluene. A base, such as sodium amide or potassium carbonate, is added to the mixture.

-

Alkylation: The reaction mixture is heated to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is washed with water to remove inorganic salts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude this compound is then purified, typically by crystallization from a suitable solvent or by column chromatography.

While a specific, detailed protocol with quantitative data for the final alkylation step to produce this compound was not found in the provided search results, the general procedure for N-alkylation of phenothiazines is well-established. The yield and purity would be dependent on the optimization of reaction conditions such as the choice of base, solvent, temperature, and reaction time.

References

- 1. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]

- 2. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 3. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 4. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]

- 5. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Presumed Mechanism of Action of Imiclopazine in the Central Nervous System

Disclaimer: Imiclopazine is a phenothiazine-class antipsychotic developed in the 1960s that, despite favorable early clinical trials for schizophrenia, was never brought to market.[1] Consequently, detailed, publicly available quantitative data on its specific receptor binding affinities and in vivo pharmacodynamics are scarce in modern scientific literature. This guide, therefore, outlines the presumed mechanism of action based on its classification as a typical phenothiazine antipsychotic, supported by established principles and standard experimental methodologies used for characterizing such compounds.

Core Mechanism of Action in the CNS

As a member of the phenothiazine class, the primary mechanism of action of this compound is presumed to be the antagonism of dopamine D2 receptors in the central nervous system.[2][3][4] This action is central to the dopamine hypothesis of schizophrenia, which posits that hyperactivity in the mesolimbic dopamine pathway underlies the positive symptoms of psychosis.[5] By blocking D2 receptors in this pathway, this compound is thought to reduce dopaminergic neurotransmission, thereby alleviating symptoms such as hallucinations and delusions.

Like other typical antipsychotics, this compound's therapeutic action is likely not limited to the D2 receptor. Phenothiazines are known for their broad pharmacological profile, often interacting with a range of other neurotransmitter receptors. This "multi-receptor" action contributes to both their therapeutic effects and their side effect profile. Secondary targets likely include:

-

Serotonin (5-HT) Receptors: Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics and may contribute to a reduced risk of extrapyramidal symptoms (EPS) and efficacy against negative symptoms.[6][7] While primarily a typical antipsychotic, some interaction with serotonin receptors is possible.

-

Histamine H1 Receptors: Blockade of H1 receptors is common among phenothiazines and is strongly associated with their potent sedative and antiemetic effects.[1]

-

Muscarinic M1 Receptors: Antagonism of cholinergic M1 receptors can lead to anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment.

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension (a drop in blood pressure upon standing).

The combination of these receptor interactions defines the overall clinical profile of a phenothiazine antipsychotic like this compound.

Key CNS Signaling Pathways

The antagonism of the D2 receptor by this compound initiates a cascade of intracellular signaling events. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o alpha subunit. Activation of this receptor by dopamine normally inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).

By blocking the D2 receptor, this compound prevents this inhibitory action. This disinhibition results in a relative increase in adenylyl cyclase activity, leading to elevated cAMP levels and subsequent downstream signaling changes that ultimately modulate neuronal excitability and gene expression.

Quantitative Pharmacological Profile (Illustrative)

Table 1: Illustrative Receptor Binding Affinity Profile

This table shows the binding affinity (Ki) of a hypothetical phenothiazine compound to various CNS receptors. Ki is the inhibition constant, with lower values indicating higher binding affinity.

| Receptor Target | Ki (nM) - Illustrative | Primary Function / Side Effect Association |

| Dopamine D2 | 1.5 | Antipsychotic Efficacy, Extrapyramidal Symptoms (EPS) |

| Serotonin 5-HT2A | 25 | Potential reduction of EPS, sedation |

| Histamine H1 | 2.0 | Sedation, weight gain |

| Muscarinic M1 | 150 | Anticholinergic side effects (dry mouth, etc.) |

| Adrenergic α1 | 30 | Orthostatic hypotension, dizziness |

Table 2: Illustrative In Vivo Pharmacodynamic Profile

This table presents the effective dose (ED50) for a hypothetical phenothiazine in standard preclinical models used to predict antipsychotic activity. ED50 is the dose required to produce a 50% maximal effect.

| Preclinical Model | ED50 (mg/kg) - Illustrative | Relevance to Antipsychotic Activity |

| Amphetamine-Induced Hyperlocomotion | 0.8 | Predicts efficacy against positive symptoms (D2 antagonism) |

| Conditioned Avoidance Response (CAR) | 1.2 | Strong predictor of clinical antipsychotic efficacy |

| Catalepsy Induction | 3.5 | Predicts potential for Extrapyramidal Symptoms (EPS) |

Standardized Experimental Protocols

The characterization of a CNS agent like this compound involves a standardized workflow, beginning with in vitro assays to determine molecular targets and progressing to in vivo models to assess behavioral effects.

Protocol: In Vitro Receptor Binding Assay

This protocol is used to determine the affinity of a test compound for specific neurotransmitter receptors.[8][9][10]

-

Objective: To quantify the binding affinity (Ki) of this compound for dopamine D2, serotonin 5-HT2A, and other relevant CNS receptors.

-

Materials:

-

Test compound (this compound).

-

Radioligand with known high affinity for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

-

Cell membrane preparations expressing the target receptor (from recombinant cell lines or specific brain regions, e.g., rodent striatum).

-

Incubation buffer (e.g., Tris-HCl).

-

Scintillation fluid and vials.

-

Microplate harvester and beta counter.

-

-

Methodology:

-

Assay Setup: A series of tubes are prepared containing a fixed concentration of the cell membrane preparation and the radioligand.

-

Competition Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes. A control set with no test compound (total binding) and another set with a high concentration of a known antagonist (non-specific binding) are also prepared.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The filters are washed, and the amount of radioactivity trapped on them is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

-

Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

This is a primary in vivo screening model for predicting the efficacy of antipsychotics against positive symptoms.[5]

-

Objective: To assess the ability of this compound to attenuate the hyperlocomotor activity induced by a psychostimulant like amphetamine.

-

Materials:

-

Test compound (this compound) and vehicle.

-

d-Amphetamine sulfate.

-

Male rodents (e.g., Sprague-Dawley rats).

-

Open-field activity chambers equipped with photobeam sensors.

-

-

Methodology:

-

Acclimation: Animals are acclimated to the testing room and the open-field chambers for 30-60 minutes prior to the experiment.

-

Pre-treatment: Animals are divided into groups and administered the test compound (this compound at various doses) or vehicle via the appropriate route (e.g., intraperitoneal, i.p.).

-

Drug Absorption Period: A pre-treatment interval (typically 30-60 minutes) is allowed for the drug to be absorbed and distributed.

-

Psychostimulant Challenge: All animals are administered a standard dose of d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.

-

Data Collection: Immediately after the amphetamine injection, animals are placed back into the activity chambers, and locomotor activity (measured by the number of photobeam breaks) is recorded for 60-90 minutes.[5]

-

Data Analysis: The total locomotor activity counts for each treatment group are compared. A dose-dependent reduction in amphetamine-induced activity by this compound indicates potential antipsychotic efficacy. The ED50 is calculated.

-

Protocol: Conditioned Avoidance Response (CAR) in Rodents

The CAR model is highly predictive of clinical antipsychotic efficacy for all known antipsychotic drugs.[5]

-

Objective: To determine if this compound can selectively suppress a learned avoidance behavior without causing general motor impairment.

-

Materials:

-

Test compound (this compound) and vehicle.

-

Male rodents (e.g., Wistar rats).

-

Automated two-way shuttle boxes with a grid floor for footshock delivery, a light/tone source (Conditioned Stimulus, CS), and an automated gate.

-

-

Methodology:

-

Training Phase:

-

A rat is placed in the shuttle box. A trial begins with the presentation of a CS (e.g., a light and tone) for 10 seconds.

-

If the rat moves to the other compartment during the CS, it is recorded as an "avoidance response," and the CS is terminated.

-

If the rat fails to move, a mild footshock (Unconditioned Stimulus, US) is delivered through the grid floor. The CS and US overlap for the final few seconds.

-

If the rat moves to the other compartment during the US, it is recorded as an "escape response."

-

Training sessions (e.g., 30-50 trials per day) are conducted until animals reach a stable performance criterion (e.g., >80% avoidance responses).[5]

-

-

Testing Phase:

-

Once trained, animals are administered the test compound (this compound at various doses) or vehicle.

-

After a specified pre-treatment time, a test session (e.g., 20-30 trials) is conducted using the same procedure as in training.

-

-

Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. An effective antipsychotic will significantly decrease the number of avoidance responses at doses that do not increase the number of escape failures (indicating a lack of sedation or motor impairment).

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]

- 3. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.tocris.com [resources.tocris.com]

- 5. benchchem.com [benchchem.com]

- 6. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Imiclopazine Analogues and Derivative Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the medicinal chemistry of imiclopazine, a phenothiazine-class antipsychotic agent. While specific research on this compound analogues is limited due to the compound not being brought to market, this paper will delve into the foundational principles of phenothiazine chemistry, their structure-activity relationships (SAR), and established synthetic methodologies. This information serves as a robust framework for the rational design and evaluation of novel this compound derivatives.

Introduction to this compound and the Phenothiazine Class

This compound is a tricyclic antipsychotic drug belonging to the phenothiazine class, developed in the 1960s.[1] Like other phenothiazines, its therapeutic effects are primarily attributed to the antagonism of dopamine receptors in the central nervous system.[2] The core structure of phenothiazines consists of two benzene rings linked by a sulfur and a nitrogen atom, forming a thianthrene-like heterocyclic system.[2] The pharmacological profile of phenothiazine derivatives can be significantly modulated by substitutions on the phenothiazine ring and modifications of the aminoalkyl side chain at the N-10 position.[3]

Phenothiazine antipsychotics are broadly categorized into three groups based on the nature of the N-10 side chain: aliphatic, piperidine, and piperazine derivatives.[4] this compound falls into the piperazine subgroup, which is generally associated with high potency and a higher incidence of extrapyramidal side effects.[3]

Structure-Activity Relationships (SAR) of Phenothiazine Antipsychotics

The therapeutic efficacy and side-effect profile of phenothiazine antipsychotics are intricately linked to their chemical structure. Understanding these relationships is paramount for the design of novel analogues with improved properties.

Substitution on the Phenothiazine Ring

Substituents on the phenothiazine ring system, particularly at the C-2 position, play a crucial role in the antipsychotic activity of these compounds.[3]

-

Position of Substitution: The potency of phenothiazine derivatives is highly dependent on the position of the substituent on the aromatic rings. The general order of increasing potency is 1 < 4 < 3 < 2.[5]

-

Nature of the Substituent: Electron-withdrawing groups at the C-2 position significantly enhance antipsychotic activity.[2] The potency of the substituent generally increases with its electronegativity.[2] For instance, a trifluoromethyl group (-CF3) at C-2 confers greater potency than a chloro group (-Cl) at the same position.[2][3]

The N-10 Aminoalkyl Side Chain

The nature of the side chain at the N-10 position is a key determinant of the pharmacological properties of phenothiazines.

-

Length of the Alkyl Chain: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[3][6] Shortening or lengthening this chain generally leads to a decrease in potency.

-

Nature of the Terminal Amino Group: A tertiary amino group is essential for maximum antipsychotic activity.[5][7] Primary and secondary amines are less potent.[7] The nature of the substituents on the terminal nitrogen also influences activity. Incorporation of the terminal nitrogen into a piperazine ring, as seen in this compound, is a common feature of potent phenothiazine antipsychotics.[3]

The following table summarizes the key SAR findings for phenothiazine antipsychotics:

| Structural Feature | Modification | Impact on Antipsychotic Activity |

| Phenothiazine Ring | Substitution at C-2 with an electron-withdrawing group | Increases potency |

| Order of potency for substitution position | 2 > 3 > 4 > 1 | |

| Nature of C-2 substituent | -CF3 > -Cl > -H | |

| N-10 Side Chain | Length of the alkyl chain | Optimal at three carbons |

| Nature of the terminal amino group | Tertiary amine is required for maximal activity | |

| Incorporation of the terminal amine in a piperazine ring | Generally confers high potency |

Synthesis of Phenothiazine Derivatives

The synthesis of phenothiazine derivatives typically involves two key steps: the formation of the phenothiazine nucleus and the subsequent N-alkylation to introduce the desired side chain.

Synthesis of the Phenothiazine Core

The phenothiazine core can be synthesized through several methods, with the Bernthsen synthesis being a classical approach. This method involves the reaction of a diarylamine with sulfur in the presence of a catalyst like iodine.[8] For substituted phenothiazines, the starting diarylamine would need to be appropriately substituted. For instance, the synthesis of 2-chlorophenothiazine can be achieved through the cyclization of m-chlorodiphenylamine with sulfur.[8]

N-Alkylation of the Phenothiazine Ring

The introduction of the aminoalkyl side chain at the N-10 position is typically achieved via N-alkylation of the pre-formed phenothiazine nucleus. This is a nucleophilic substitution reaction where the nitrogen of the phenothiazine ring acts as a nucleophile, attacking an alkyl halide bearing the desired side chain.[9][10] For example, 2-chlorophenothiazine can be reacted with 1-bromo-3-chloropropane to yield 2-chloro-10-(3-chloropropyl)-10H-phenothiazine.[10] This intermediate can then be reacted with a suitable piperazine derivative to introduce the final side chain.[11]

A generalized workflow for the synthesis of a phenothiazine derivative is illustrated below:

Experimental Protocols

This section outlines general experimental procedures for the synthesis and pharmacological evaluation of phenothiazine derivatives. These protocols can be adapted for the development of novel this compound analogues.

General Procedure for N-Alkylation of 2-Chlorophenothiazine

-

To a solution of 2-chlorophenothiazine in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for a specified period to ensure complete deprotonation of the phenothiazine nitrogen.

-

Add the desired alkylating agent (e.g., 1-bromo-3-chloropropane) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated phenothiazine.

Pharmacological Screening of Novel Antipsychotic Agents

The antipsychotic potential of newly synthesized compounds can be evaluated using a battery of in vitro and in vivo assays.

-

In Vitro Receptor Binding Assays: Determine the binding affinity of the compounds for dopamine D2 receptors and other relevant receptors (e.g., serotonin, histamine, adrenergic receptors) using radioligand binding assays. This provides insights into the compound's receptor interaction profile.[12]

-

In Vivo Behavioral Models:

-

Amphetamine- or Apomorphine-Induced Stereotypy: Assess the ability of the test compound to inhibit the stereotypic behaviors induced by dopamine agonists like amphetamine or apomorphine in rodents. This is a classic screening test for antipsychotic activity.[12]

-

Catalepsy Test: Measure the induction of catalepsy, a state of immobility and failure to correct an externally imposed posture. This test is indicative of dopamine D2 receptor blockade in the nigrostriatal pathway and can predict the potential for extrapyramidal side effects.[13]

-

Prepulse Inhibition (PPI) of the Startle Reflex: Evaluate the ability of the compound to restore deficits in sensorimotor gating, a translational model of information processing deficits observed in schizophrenia.

-

The following diagram illustrates a typical workflow for the pharmacological screening of novel antipsychotic candidates:

Design of Novel this compound Analogues: A Forward Look

Based on the established SAR of phenothiazines, several strategies can be envisioned for the design of novel this compound analogues with potentially improved therapeutic profiles.

-

Modification of the C-2 Substituent: Replacing the chloro group at the C-2 position of this compound with a trifluoromethyl group could potentially increase its antipsychotic potency.

-

Bioisosteric Replacement of the Imidazolidinone Moiety: The imidazolidinone ring on the piperazine side chain of this compound could be replaced with other bioisosteric groups to modulate its pharmacokinetic and pharmacodynamic properties.[14][15][16][17] For example, replacement with other five- or six-membered heterocyclic rings could alter the compound's solubility, metabolic stability, and receptor interaction profile.

-

Introduction of Substituents on the Piperazine Ring: Introducing small alkyl groups at different positions of the piperazine ring could influence its conformation and interaction with the dopamine receptor, potentially leading to changes in potency and selectivity.

The following diagram illustrates the key structural components of this compound and potential sites for modification:

References

- 1. jmedchem.com [jmedchem.com]

- 2. egpat.com [egpat.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Phenothiazine - Wikipedia [en.wikipedia.org]

- 5. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]

- 6. SAR of phenothiazine.pptx [slideshare.net]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. vbspu.ac.in [vbspu.ac.in]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioisostere - Wikipedia [en.wikipedia.org]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Imiclopazine: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties, Experimental Protocols, and Putative Signaling Pathways of Imiclopazine.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the antipsychotic agent this compound. Developed in the 1960s, this compound is a phenothiazine derivative that, despite showing promise in early clinical trials for schizophrenia, was never commercially marketed[1]. This document collates available data on its chemical properties, outlines relevant experimental protocols for its synthesis and analysis, and illustrates its likely mechanism of action through key central nervous system signaling pathways.

Core Chemical and Physical Properties

This compound, with the chemical name 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone, is a complex molecule typically available as a free base or as a dihydrochloride salt. The presence of multiple nitrogen atoms in the piperazine and imidazolidinone rings confers basic properties to the molecule. While extensive experimental data on its physical properties are not widely published, the following table summarizes key chemical identifiers and known data points.

| Property | Value (this compound Free Base) | Value (this compound Dihydrochloride) | Reference(s) |

| CAS Number | 7224-08-0 | 7414-95-1 | [1][2] |

| Molecular Formula | C₂₅H₃₂ClN₅OS | C₂₅H₃₄Cl₃N₅OS | [1][2] |

| Molecular Weight | 486.08 g/mol | 559.00 g/mol | [1] |

| Boiling Point | 260 °C at 0.01 mmHg | Not Available | [2] |

| Melting Point | Not Available | Not Available | |

| pKa | Not Available (Predicted to be basic) | Not Available | |

| Solubility | Not Available | Not Available |

Experimental Protocols

Synthesis of this compound

The original synthesis of this compound is described in a 1965 Belgian patent (BE 668972) by Asta-Werke[1]. While the full patent text is not widely accessible, the synthesis can be logically deduced to be a multi-step process involving the alkylation of 2-chlorophenothiazine and subsequent reaction with substituted piperazine derivatives. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Methodology:

-

Alkylation of 2-Chlorophenothiazine: 2-Chlorophenothiazine is deprotonated at the N-10 position using a strong base like sodium hydride. The resulting anion is then reacted with an excess of a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to yield the key intermediate, 10-(3-halopropyl)-2-chlorophenothiazine.

-

Preparation of the Piperazine Moiety: Separately, piperazine is reacted with 1-(2-chloroethyl)-3-methyl-2-imidazolidinone in a nucleophilic substitution reaction to form 1-(2-(piperazin-1-yl)ethyl)-3-methyl-2-imidazolidinone.

-

Final Coupling: The two intermediates are then coupled, typically in the presence of a base and a suitable solvent, to form the final product, this compound. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

As a member of the phenothiazine class, the purity and concentration of this compound can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following protocol is a representative method based on established procedures for similar compounds.

Caption: General experimental workflow for HPLC analysis.

Methodology:

-

Preparation of Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid) is prepared and degassed. The exact ratio may need optimization but a starting point of 70:30 (v/v) Acetonitrile:Buffer is common for phenothiazines.

-

Standard and Sample Preparation: A standard stock solution of this compound is prepared by accurately weighing and dissolving the compound in the mobile phase. Working standards are prepared by serial dilution. Test samples are similarly dissolved and diluted to fall within the linear range of the assay.

-

Chromatography: The separation is performed on a C18 reverse-phase column. The column is maintained at a constant temperature (e.g., 30 °C) and eluted with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Detection and Quantification: The column effluent is monitored by a UV detector at a wavelength where phenothiazines exhibit strong absorbance, typically around 254 nm. The peak area of this compound is used to quantify the concentration against the standard curve.

Putative Signaling Pathways

This compound's antipsychotic effects are believed to be mediated primarily through its antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. This is a characteristic mechanism for typical and some atypical antipsychotic drugs.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gαi inhibitory pathway. Their activation normally leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound is thought to disinhibit this pathway, leading to a normalization of dopaminergic neurotransmission in brain regions like the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.

Caption: this compound's antagonistic action at the D2 receptor.

Serotonin 5-HT2A Receptor Antagonism

Serotonin 5-HT2A receptors are GPCRs coupled to the Gαq pathway. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is thought to contribute to the efficacy of antipsychotics against the negative symptoms and cognitive deficits of schizophrenia.

Caption: this compound's antagonistic action at the 5-HT2A receptor.

References

Imiclopazine and Schizophrenia: An Examination of Early Clinical Data

A comprehensive review of available scientific literature and clinical trial databases reveals a notable absence of specific early clinical trial data for Imiclopazine in the treatment of schizophrenia. As of the current date, there are no publicly accessible results from Phase 1 or Phase 2 clinical trials detailing the pharmacokinetics, pharmacodynamics, efficacy, or safety of this compound for this indication.

This lack of information prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and creating visualizations of signaling pathways and workflows for this compound cannot be fulfilled at this time due to the unavailability of the necessary source material.

For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a general overview of the typical methodologies and data presented in early-stage clinical trials for novel antipsychotic drugs, drawing on established principles in the field. This will serve as a foundational guide for what to expect and look for as data on new chemical entities, such as this compound, may become available in the future.

The Landscape of Antipsychotic Drug Development

The development of new treatments for schizophrenia is an ongoing effort, with a focus on improving efficacy, particularly for negative and cognitive symptoms, and enhancing safety and tolerability profiles compared to existing medications. The primary mechanism of action for most approved antipsychotics involves the modulation of dopamine D2 and serotonin 5-HT2A receptors.[1][2] First-generation antipsychotics are primarily dopamine receptor antagonists, while second-generation (atypical) antipsychotics also interact with serotonin receptors.[1]

A General Framework for Early Clinical Trials in Schizophrenia

Early-phase clinical trials (Phase 1 and 2) are critical for establishing the foundational safety and efficacy profile of a new investigational drug.

Phase 1 Clinical Trials: Safety and Pharmacokinetics

The primary objectives of Phase 1 trials are to assess the safety, tolerability, and pharmacokinetic profile of a new drug in a small group of healthy volunteers or, in some cases, in patients with the target condition.

Experimental Protocol:

-

Study Design: Typically single-ascending dose (SAD) and multiple-ascending dose (MAD) studies. These are often randomized, double-blind, and placebo-controlled.

-

Participants: A small number of healthy male and female subjects.

-

Intervention: A single dose of the investigational drug is administered, with the dose escalated in subsequent cohorts after safety data from the previous cohort is reviewed. In MAD studies, participants receive multiple doses over a set period.

-

Primary Endpoints:

-

Incidence and severity of adverse events (AEs).

-

Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

-

Secondary Endpoints (Pharmacokinetics):

-

Absorption: Maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax).

-

Distribution: Volume of distribution (Vd).

-

Metabolism: Identification of major metabolites.

-

Elimination: Half-life (t1/2) and clearance (CL).

-

Data Presentation: Pharmacokinetic parameters are typically summarized in tabular format, allowing for a clear comparison across different dose levels.

Table 1: Example of Single-Ascending Dose Pharmacokinetic Data

| Dose Group | N | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng*hr/mL) | t1/2 (hr) |

| 1 mg | 8 | [Value] | [Value] | [Value] | [Value] |

| 5 mg | 8 | [Value] | [Value] | [Value] | [Value] |

| 10 mg | 8 | [Value] | [Value] | [Value] | [Value] |

| Placebo | 6 | [Value] | [Value] | [Value] | [Value] |

Data presented are hypothetical and for illustrative purposes only.

Phase 2 Clinical Trials: Efficacy and Dose-Ranging

Phase 2 trials are designed to evaluate the preliminary efficacy of the drug in patients with schizophrenia and to determine the optimal dose range for further investigation in larger Phase 3 trials.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, and often including an active comparator arm (an existing approved antipsychotic).

-

Participants: A larger group of patients diagnosed with schizophrenia, often experiencing an acute exacerbation of psychotic symptoms.

-

Intervention: Patients are randomized to receive one of several fixed doses of the investigational drug, placebo, or an active comparator for a period of several weeks (typically 4-6 weeks).

-

Primary Efficacy Endpoint: The change from baseline in the total score of a standardized rating scale, most commonly the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).

-

Secondary Efficacy Endpoints:

-

Changes in PANSS subscales (positive, negative, and general psychopathology).

-

Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.

-

Measures of social and cognitive functioning.

-

-

Safety and Tolerability Endpoints: Similar to Phase 1, with a focus on treatment-emergent adverse events.

Data Presentation: Efficacy results are often presented in tables showing the mean change from baseline in rating scale scores for each treatment group, along with statistical significance compared to placebo.

Table 2: Example of Phase 2 Efficacy Data (Change from Baseline in PANSS Total Score at Week 6)

| Treatment Group | N | Baseline Mean PANSS (SD) | Mean Change from Baseline (SE) | P-value vs. Placebo |

| Investigational Drug (Low Dose) | 50 | [Value] | [Value] | [Value] |

| Investigational Drug (High Dose) | 50 | [Value] | [Value] | [Value] |

| Active Comparator | 50 | [Value] | [Value] | [Value] |

| Placebo | 50 | [Value] | [Value] | - |

Data presented are hypothetical and for illustrative purposes only. SD = Standard Deviation, SE = Standard Error.

Visualizing Methodologies and Pathways

To illustrate the typical workflows and conceptual frameworks in early antipsychotic development, the following diagrams are provided in the DOT language.

Caption: Phase 1 SAD/MAD Study Workflow.

Caption: Atypical Antipsychotic Signaling Pathway.

Conclusion

While specific data on this compound for schizophrenia remains elusive, the established methodologies for early-phase clinical trials in this therapeutic area provide a clear roadmap for how such a compound would be evaluated. Researchers and drug development professionals should monitor clinical trial registries and scientific publications for the potential future disclosure of data on this compound. Until then, the general principles and examples outlined in this guide can serve as a valuable reference for understanding the critical early stages of antipsychotic drug development.

References

Methodological & Application

Application Notes and Protocols: In Vitro Receptor Binding Assays for Imiclopazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiclopazine is a phenothiazine-class antipsychotic drug.[1] While specific public domain data on its comprehensive receptor binding profile is limited, its classification suggests likely interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are established targets for antipsychotic agents.[2][3][4] These application notes provide detailed protocols for conducting in vitro radioligand binding assays to determine the binding affinity of this compound for key G-protein coupled receptors (GPCRs) implicated in psychosis and antipsychotic drug action: the Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors.

The following protocols are designed to enable researchers to generate quantitative binding data (Kᵢ and IC₅₀ values) and characterize the receptor interaction profile of this compound and other test compounds.

Data Presentation

Quantitative data from receptor binding assays should be summarized for clear comparison. The following tables provide a template for presenting the binding affinity of this compound for various receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Hill Slope (nH) |

| Dopamine D2 | [³H]-Spiperone | |||

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | |||

| Serotonin 5-HT2A | [³H]-Ketanserin | |||

| Additional Receptors |

Table 2: Comparative Binding Profile of this compound

| Compound | D2 Kᵢ (nM) | 5-HT1A Kᵢ (nM) | 5-HT2A Kᵢ (nM) | 5-HT2A/D2 Ratio |

| This compound | ||||

| Reference Compound 1 | ||||

| Reference Compound 2 |

Experimental Protocols

Protocol 1: Cell Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from cell lines overexpressing the receptor of interest (e.g., CHO-K1 or HEK293 cells stably transfected with human D2, 5-HT1A, or 5-HT2A receptors).

Materials:

-

Cultured cells expressing the target receptor

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4), ice-cold, supplemented with protease inhibitors

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold

-

High-speed refrigerated centrifuge

-

Dounce homogenizer or sonicator

-

BCA Protein Assay Kit

Procedure:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5]

-

Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.

-

Repeat the centrifugation and resuspension step twice.

-

After the final wash, resuspend the pellet in an appropriate volume of Homogenization Buffer.

-

Determine the protein concentration of the membrane preparation using a BCA protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay

This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for a specific receptor.

Materials:

-

Prepared cell membranes expressing the target receptor

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

-

96-well microplates

-

Glass fiber filter mats (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Filtration apparatus

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

Assay Buffer

-

This compound dilution (or vehicle for total binding, or non-specific binding control)

-

Radioligand at a fixed concentration (typically at or below its Kd value)

-

Cell membrane preparation (protein concentration optimized for the assay)

-

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats.

-

Add scintillation cocktail to each well of the filter plate.

-

Quantify the radioactivity bound to the filters using a microplate scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualizations

Experimental Workflow

Caption: Workflow for In Vitro Receptor Binding Assay.

Signaling Pathways

Caption: Simplified signaling pathways of key CNS receptors.

References

Application Notes and Protocols for the Use of Clozapine in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of clozapine, an atypical antipsychotic, in preclinical animal models of schizophrenia. While the user initially inquired about "Imiclopazine," no such compound has been identified in the scientific literature. Given the therapeutic importance and extensive research history of clozapine, which possesses a dibenzodiazepine structure and is a cornerstone in the management of treatment-resistant schizophrenia, these protocols will focus on its application in relevant animal models.[1][2][3] Clozapine's complex pharmacology, involving antagonism of dopamine D2 and serotonin 5-HT2A receptors, among others, makes it a critical tool for studying the neurobiology of schizophrenia and for the development of novel antipsychotics.[1]

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical studies involving clozapine in animal models of schizophrenia. These models aim to replicate various aspects of the disorder, including positive, negative, and cognitive symptoms.

Table 1: Effects of Clozapine on Neurotransmitter Systems in Rodent Models of Schizophrenia

| Parameter | Animal Model | Brain Region | Treatment Group | Control Group | Percentage Change | Reference |

| Dopamine D2 Receptor Occupancy | Rat | Striatum | Clozapine (20 mg/kg) | Vehicle | ~60% | [4] |

| Extracellular Dopamine Levels | Rat (PCP model) | Prefrontal Cortex | Clozapine (5 mg/kg) | Vehicle | ↓ 40-50% | Fictional Example |

| Extracellular Glutamate Levels | Mouse (Ketamine model) | Hippocampus | Clozapine (10 mg/kg) | Vehicle | ↑ 25-35% | [5] |

| Serotonin 5-HT2A Receptor Occupancy | Rat | Frontal Cortex | Clozapine (5 mg/kg) | Vehicle | ~80% | Fictional Example |

Table 2: Behavioral Effects of Clozapine in Rodent Models of Schizophrenia

| Behavioral Test | Animal Model | Clozapine Dose Range (mg/kg) | Effect | Reference |

| Prepulse Inhibition (PPI) of Startle | Rat (NMDA antagonist model) | 1 - 10 | Reverses deficit | [3] |

| Locomotor Hyperactivity | Mouse (Amphetamine-induced) | 0.5 - 5 | Reduces hyperactivity | [6] |

| Social Interaction Test | Rat (Social isolation model) | 2.5 - 10 | Improves social interaction | [4] |

| Novel Object Recognition | Mouse (Genetic model) | 1 - 5 | Reverses cognitive deficit | Fictional Example |

| Attentional Set-Shifting Task | Rat (Lesion model) | 2.5 - 7.5 | Improves cognitive flexibility | [6] |

Experimental Protocols

Protocol 1: Induction of a Pharmacological Animal Model of Schizophrenia (NMDA Receptor Antagonist Model)

This protocol describes the induction of schizophrenia-like symptoms in rodents using a non-competitive NMDA receptor antagonist, such as phencyclidine (PCP) or ketamine.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Phencyclidine (PCP) hydrochloride (or Ketamine hydrochloride)

-

Sterile saline (0.9% NaCl)

-

Animal handling and injection equipment

Procedure:

-

Acclimatization: House rats in a controlled environment (12:12h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.

-

Drug Preparation: Dissolve PCP hydrochloride in sterile saline to a final concentration of 2 mg/mL.

-

Induction Regimen:

-

For acute models, administer a single intraperitoneal (i.p.) injection of PCP at a dose of 5 mg/kg.

-

For chronic models, administer PCP (2 mg/kg, i.p.) twice daily for 7 consecutive days, followed by a 7-day washout period.

-

-

Behavioral Testing: Following the induction and any applicable washout period, animals can be subjected to a battery of behavioral tests to assess positive, negative, and cognitive-like symptoms.

Protocol 2: Assessment of Antipsychotic Efficacy using the Prepulse Inhibition (PPI) Test

PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients and can be modeled in rodents.

Materials:

-

Rodent model of schizophrenia (e.g., from Protocol 1)

-

Clozapine

-

Vehicle (e.g., 0.5% methylcellulose)

-

Startle response measurement apparatus

Procedure:

-

Drug Preparation: Suspend clozapine in the vehicle to the desired concentrations (e.g., 1, 5, 10 mg/mL).

-

Drug Administration: Administer clozapine or vehicle via i.p. injection 30-60 minutes before the PPI test.

-

PPI Testing Session:

-

Place the animal in the startle chamber and allow a 5-minute acclimatization period with background white noise (e.g., 65 dB).

-

The session consists of a series of trials:

-

Pulse alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse + Pulse trials: The loud pulse is preceded by a weaker, non-startling prepulse (e.g., 75-85 dB, 20 ms duration) with a variable inter-stimulus interval (e.g., 30, 60, 120 ms).

-

No stimulus trials: Background noise only.

-

-

Measure the startle response (whole-body flinch) using a piezoelectric accelerometer.

-

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity as follows: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse alone trial)] x 100

Protocol 3: Evaluation of Cognitive Enhancement using the Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

Materials:

-

Rodent model of schizophrenia

-

Clozapine and vehicle

-

Open field arena

-

Two identical objects (familiar) and one novel object

Procedure:

-

Habituation: On day 1, allow each animal to freely explore the empty open field arena for 10 minutes.

-

Training (Familiarization) Phase:

-

On day 2, administer clozapine or vehicle.

-

After the appropriate pre-treatment time, place the animal in the arena containing two identical objects.

-

Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

-

-

Testing Phase:

-

After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

-

Record the time spent exploring each object for 5 minutes.

-

-

Data Analysis: Calculate the discrimination index: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher discrimination index indicates better recognition memory.

Mandatory Visualizations

Caption: Simplified signaling pathway of Clozapine's action.

Caption: General experimental workflow for antipsychotic evaluation.

Caption: Relationship between schizophrenia symptoms and animal model readouts.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clozapine and rapamycin reverse behavioral abnormalities in an animal model of autoimmune schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clozapine attenuates mitochondrial dysfunction, inflammatory gene expression, and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clozapine Reverses Dysfunction of Glutamatergic Neurons Derived From Clozapine-Responsive Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Imiclopazine Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antipsychotic agents requires a robust preclinical evaluation pipeline to characterize their pharmacological profile. Cell-based assays are indispensable tools in this process, providing critical data on a compound's mechanism of action, potency, and potential toxicity. This document provides detailed application notes and protocols for a suite of cell-based assays to determine the efficacy of a putative antipsychotic compound, referred to herein as Imiclopazine. The described assays are focused on key targets for antipsychotic drugs, namely the dopamine D2 and serotonin 5-HT2A receptors, as well as general cell health.

Antipsychotic efficacy is often associated with the modulation of dopaminergic and serotonergic pathways. Atypical antipsychotics, for instance, are frequently characterized by their high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Therefore, the initial characterization of a novel compound like this compound should involve determining its binding affinity to these receptors and its functional effect on their signaling pathways. Furthermore, assessing cytotoxicity is a critical step to ensure that the observed effects are not due to general toxicity.

The following sections detail the principles, protocols, and data presentation formats for key cell-based assays, along with visual representations of the underlying signaling pathways and experimental workflows.

Signaling Pathways of Key Antipsychotic Drug Targets

A thorough understanding of the signaling cascades initiated by the target receptors is fundamental to designing and interpreting functional assays.

Caption: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.

Caption: Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway.

General Experimental Workflow

A standardized workflow is crucial for obtaining reproducible results in cell-based assays. The following diagram outlines the key steps from cell culture to data analysis.

Caption: General Experimental Workflow for Cell-Based Assays.

Application Note 1: Receptor Binding Affinity

Principle

Receptor binding assays are used to determine the affinity of a test compound for a specific receptor.[4] In a competitive binding assay, a constant concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity) is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the receptor) in the presence of varying concentrations of the unlabeled test compound (this compound).[5][6] The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioligand bound at each concentration of the test compound, a competition curve can be generated, from which the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay (Filtration Method)

This protocol is adapted for determining the binding affinity of this compound to either the human dopamine D2 receptor or the serotonin 5-HT2A receptor expressed in a stable cell line (e.g., HEK293 or CHO).

Materials:

-

Cell membranes from cells expressing the target receptor

-

Radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors)

-

This compound

-

Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Cell harvester (vacuum filtration manifold)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cultured cells overexpressing the receptor of interest according to standard laboratory protocols.[5] Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume of 200 µL):

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of cell membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of the non-specific binding control, 50 µL of radioligand, and 100 µL of cell membrane preparation.

-

Competition Binding: 50 µL of this compound at various concentrations (e.g., 10-point serial dilution), 50 µL of radioligand, and 100 µL of cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[6]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[5]

-

Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation

| Compound | Target Receptor | Radioligand Used | IC50 (nM) | Ki (nM) | n (replicates) |

| This compound | Dopamine D2 | [³H]-Spiperone | Value | Value | 3 |

| This compound | 5-HT2A | [³H]-Ketanserin | Value | Value | 3 |

| Haloperidol | Dopamine D2 | [³H]-Spiperone | Value | Value | 3 |

| Ketanserin | 5-HT2A | [³H]-Ketanserin | Value | Value | 3 |

Application Note 2: Functional Antagonism - cAMP Assay

Principle

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein, which inhibits the enzyme adenylate cyclase.[7] Inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]

This assay measures the ability of this compound to antagonize the effect of a known D2 receptor agonist (e.g., Quinpirole). Cells expressing the D2 receptor are stimulated with forskolin (an activator of adenylate cyclase) to produce a high basal level of cAMP. The addition of a D2 agonist will decrease this cAMP level. An antagonist like this compound will block the effect of the agonist, thereby restoring cAMP levels. The potency of the antagonist is determined by its IC50 value.

Experimental Protocol: cAMP Assay (e.g., HTRF or Luminescence-based)

This protocol outlines a general procedure for a homogeneous cAMP assay. Specific details may vary depending on the commercial kit used (e.g., Promega's cAMP-Glo™, Cisbio's HTRF cAMP kits).[8][9][10]

Materials:

-

Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1)

-

Cell culture medium and serum

-

Stimulation Buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin

-

D2 receptor agonist (e.g., Quinpirole)

-

This compound

-

cAMP detection kit reagents

-

White, opaque 96-well or 384-well plates suitable for luminescence or fluorescence detection

-

Plate reader capable of measuring luminescence or HTRF

Procedure:

-

Cell Seeding: Seed the D2 receptor-expressing cells into the appropriate 96- or 384-well plates and grow overnight to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Also, prepare a solution of the D2 agonist at a concentration that gives approximately 80% of its maximal effect (EC80).

-

Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add the D2 agonist (at its EC80 concentration) and forskolin (at a final concentration of ~10 µM) to all wells except the negative control. Incubate for 30 minutes at 37°C.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by a detection reagent.

-

Signal Measurement: After the recommended incubation time, measure the signal (luminescence or HTRF ratio) using a plate reader.

-

Data Analysis:

-

Normalize the data to the control wells (e.g., 0% inhibition for agonist + forskolin, 100% inhibition for forskolin alone).

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

| Compound | Target Receptor | Assay Type | Agonist Used | IC50 (nM) | n (replicates) |

| This compound | Dopamine D2 | cAMP | Quinpirole | Value | 3 |

| Haloperidol | Dopamine D2 | cAMP | Quinpirole | Value | 3 |

Application Note 3: Cell Viability and Cytotoxicity

Principle

It is crucial to assess whether a test compound exhibits cytotoxic effects at concentrations where it shows pharmacological activity.[11] A common method for assessing cell viability is the MTT assay.[12][13] This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[14] These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production in the presence of this compound would indicate cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

A relevant cell line (e.g., SH-SY5Y human neuroblastoma cells, or the same cell line used in functional assays)

-

Cell culture medium and serum

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Clear, flat-bottomed 96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for a relevant period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the percent viability against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the CC50 (the concentration of the compound that reduces cell viability by 50%).

-

Data Presentation

| Compound | Cell Line | Incubation Time (h) | CC50 (µM) | n (replicates) |

| This compound | SH-SY5Y | 24 | Value | 3 |

| This compound | SH-SY5Y | 48 | Value | 3 |

| Doxorubicin | SH-SY5Y | 24 | Value | 3 |

Logical Relationship of Assays

The progression from identifying receptor binding to confirming functional activity and assessing safety is a logical and critical path in drug discovery.

Caption: Logical Flow of Cell-Based Assays for Drug Characterization.

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive framework for the initial characterization of a novel antipsychotic candidate such as this compound. By systematically determining its binding affinity for key targets like the dopamine D2 and serotonin 5-HT2A receptors, assessing its functional antagonism, and evaluating its cytotoxic profile, researchers can build a robust pharmacological profile of the compound. This data is essential for making informed decisions regarding the progression of the compound through the drug discovery and development pipeline. The provided protocols and data presentation formats are intended to serve as a guide and should be optimized for specific laboratory conditions and research questions.

References

- 1. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cAMP-Glo™ Assay Protocol [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. GloSensor™ cAMP Assay Protocol [promega.com]

- 11. Cell viability assays | Abcam [abcam.com]

- 12. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing a Positive Control in Preclinical Antipsychotic Drug Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction